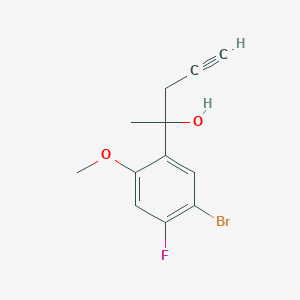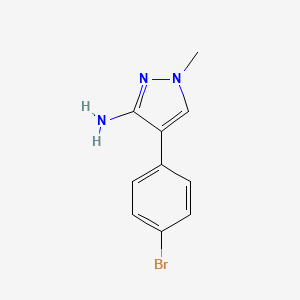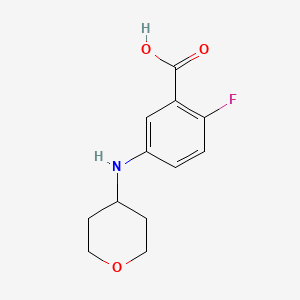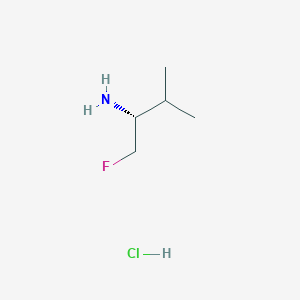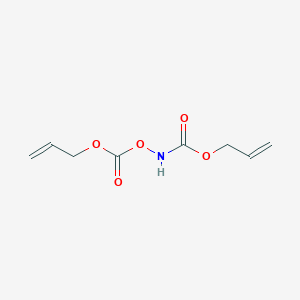![molecular formula C9H14ClNO2S B15072954 2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride CAS No. 2006277-03-6](/img/structure/B15072954.png)
2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride typically involves the reaction of 2-[2-(Methylsulfonyl)phenyl]ethylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification and crystallization to obtain the compound in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted amines.
Applications De Recherche Scientifique
2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways to exert their effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylsulfonyl-phenyl)-ethylamine
- 4-(Methylsulfonyl)-benzeneethanamine
- 2-(4-Methylsulfonyl-phenyl)-ethylamine, HCl
Uniqueness
2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of pharmaceuticals and fine chemicals .
Propriétés
Numéro CAS |
2006277-03-6 |
|---|---|
Formule moléculaire |
C9H14ClNO2S |
Poids moléculaire |
235.73 g/mol |
Nom IUPAC |
2-(2-methylsulfonylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-13(11,12)9-5-3-2-4-8(9)6-7-10;/h2-5H,6-7,10H2,1H3;1H |
Clé InChI |
AKJMIXJXYCPBIH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=CC=C1CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



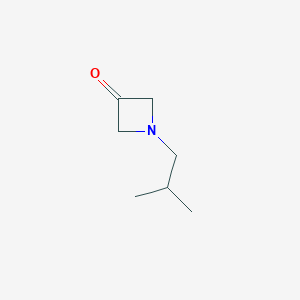
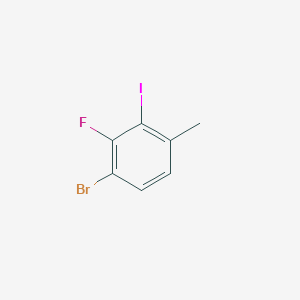
![3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B15072912.png)
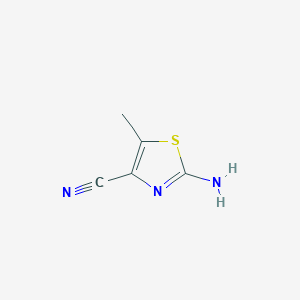


![1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine](/img/structure/B15072940.png)
